Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
Overview
Description
“Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate” is a chemical compound. It contains a tert-butyl group, which is a substituent with the formula -C(CH3)3 . The compound also contains a 3-chlorophenyl group and a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Scientific Research Applications
Synthesis and Chemical Modification
Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate and related compounds are significant in the field of organic chemistry for their roles in synthetic processes and the formation of complex molecules. For instance, a study by Xue and Silverman (2010) describes a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism, showcasing the compound's utility in facilitating intricate chemical transformations through base-generated alkoxide and involving a unique nine-membered cyclic transition state (Xue & Silverman, 2010). Similarly, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the development of novel inhibitors, demonstrates the compound's pivotal role in drug discovery and development processes, highlighting an efficient synthesis approach that is suitable for industrial scale-up due to its simplicity and high yield potential (Chen Xin-zhi, 2011).
Crystal Structure Analysis
The analysis of crystal structures provides insights into the molecular configuration and interaction dynamics of chemical compounds. The study of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N- [1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine by Zou Xia (2001) exemplifies the application of X-ray diffraction in determining the crystal structure of compounds related to this compound, revealing a dimer linked by intermolecular hydrogen bonds and providing a foundation for understanding molecular interactions at the atomic level (Zou Xia, 2001).
Stereoselective Synthesis
Stereoselective synthesis is crucial for creating compounds with specific three-dimensional orientations, which is vital in the development of pharmaceuticals and biologically active molecules. Research on the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate showcases the ability to control the stereochemistry of the synthesized compounds, enabling the creation of cis and trans isomers with precise configurations. This research underscores the compound's role in facilitating the synthesis of molecules with desired stereospecific attributes, which is essential for their biological activity and therapeutic efficacy (Boev et al., 2015).
Mechanistic Studies and Reaction Pathways
Understanding the mechanisms of chemical reactions and the pathways they follow is fundamental in organic chemistry. The compound's utility in mechanistic studies, such as the elucidation of the vinylfluoro group's behavior as an acetonyl cation equivalent under acidic conditions, highlights its importance in exploring novel chemical reactions and developing synthetic methodologies that expand the toolkit of organic synthesis (Purkayastha et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-8-7-16(20,11-18)10-12-5-4-6-13(17)9-12/h4-6,9,20H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKLYBJYLDRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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